Aurantiamine

Description

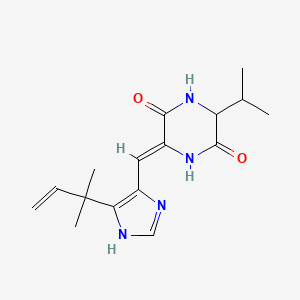

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGRSUVVCYUKLM-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Producing Organisms of Aurantiamine

Isolation Sources and Microbial Producers

Aurantiamine is a naturally occurring metabolite found in a variety of fungal species and has also been identified in at least one plant species. Its discovery in these diverse organisms highlights the widespread distribution of its biosynthetic machinery in nature.

Penicillium aurantiogriseum as a Primary Producer

Penicillium aurantiogriseum, a fungus commonly found in cereals, is a well-established and primary producer of this compound. wikipedia.orgsemanticscholar.org This blue-fluorescing metabolite is a cyclic dipeptide alkaloid, specifically a diketopiperazine, which contains a diketopiperazine ring composed of valine and histidine. wikipedia.orgnih.gov Studies have confirmed the isolation of this compound from various strains of P. aurantiogriseum, including P. aurantiogriseum var. aurantio-griseum. semanticscholar.orgnih.govresearchgate.net The production of this compound is a key chemotaxonomic marker, helping to distinguish between closely related varieties within the P. aurantiogriseum species complex. researchgate.net Research has also identified this compound in mangrove endophytic fungus Penicillium aurantiogriseum 299. tiprpress.com

Other Fungal Sources and Related Metabolites

Beyond Penicillium aurantiogriseum, this compound and its precursors have been isolated from other fungal genera, most notably Aspergillus. Strains of Aspergillus insuetus isolated from the sponge Petrosia ficiformis have been found to produce this compound. researchgate.net Additionally, Aspergillus aculeatus derived from the marine sponge Stylissa flabelliformis has been identified as a source of pre-aurantiamine, a key precursor in the this compound biosynthetic pathway. nih.govmdpi.com The ex-type isolate of Aspergillus brunneoviolaceus is also capable of producing pre-aurantiamine. Furthermore, researchers have successfully activated silent genes in the marine-derived fungus Penicillium solitum HDN11-131 to produce this compound.

| Fungal Source | Compound(s) |

| Penicillium aurantiogriseum | This compound |

| Penicillium solitum HDN11-131 | This compound |

| Aspergillus insuetus | This compound |

| Aspergillus aculeatus | Pre-aurantiamine |

| Aspergillus brunneoviolaceus | Pre-aurantiamine |

Occurrence in Plant Species

Interestingly, the presence of this compound is not limited to the fungal kingdom. It has also been identified in the plant species Trollius chinensis Bunge, a perennial plant belonging to the Ranunculaceae family. researchgate.net This plant, with a history of use in traditional medicine, contains a variety of chemical constituents, including alkaloids like this compound (also referred to as trolline). researchgate.netresearchgate.netnih.govmdpi.comnih.gov The discovery of this compound in a plant suggests a possible horizontal gene transfer of the biosynthetic pathway from a fungus to the plant or a convergent evolutionary path for its production.

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound involves a series of enzymatic reactions, with pre-aurantiamine serving as a crucial intermediate. Understanding this pathway is key to potentially harnessing and manipulating the production of this complex molecule.

Enzymatic Steps and Biotransformation Processes

The biosynthesis of this compound is a multi-step process involving several key enzymes. The pathway begins with the formation of a cyclic dipeptide from the amino acids valine and histidine. nih.gov A crucial step in the pathway is the prenylation of an imidazole (B134444) moiety, a reaction catalyzed by a dimethylallyl tryptophan synthase (DMATS) family prenyltransferase known as AuraA. researchgate.net

In Penicillium solitum HDN11-131, the biosynthetic gene cluster for this compound, designated as 'aura', has been identified. This cluster contains genes encoding for the DMATS family prenyltransferase (AuraA), a nonribosomal peptide synthetase (NRPS) (AuraC), and a P450 monooxygenase (AuraD), among others. The NRPS, AuraC, is responsible for synthesizing the diketopiperazine core from valine and histidine. Subsequently, the prenyltransferase, AuraA, catalyzes the dimethylallylation of the imidazole ring of the histidine residue. researchgate.net

Enzymatic studies have shown that AuraA can utilize both cyclo-(L-Val-L-His) and cyclo-(L-Val-DH-His) as substrates, leading to different prenylation patterns. researchgate.net This highlights the versatility of the enzyme and the intricate nature of the biotransformation process leading to the final this compound structure. The entire process is an example of the complex enzymatic machinery that fungi employ to produce a diverse array of secondary metabolites. nih.gov

Influence of Environmental and Genetic Factors on Biosynthesis (e.g., Oxidative Stress)

The production of secondary metabolites like this compound by fungi is a complex process, intricately regulated by both the organism's genetic makeup and its surrounding environment. frontiersin.orgwikipedia.org These factors can significantly influence the activation of biosynthetic pathways and the resulting yield of the compound.

Environmental Factors: The biosynthesis of mycotoxins in fungi is highly sensitive to environmental conditions. d-nb.info Factors such as the composition of the culture medium, temperature, and pH play a crucial role. For Penicillium aurantiogriseum, the choice of culture media has been shown to affect the production of its various mycotoxins. ajol.info The availability and type of carbon and nitrogen sources can differentially influence the activation of specific metabolic pathways, leading to variations in the profile of secondary metabolites produced. nih.gov For instance, the production of certain metabolites can be enhanced by specific carbon sources like fructose (B13574) or glycerol, while being repressed by others, such as glucose. nih.gov Physical parameters are also critical; for example, low-temperature conditions have been shown to induce the accumulation of certain secondary metabolites in some fungi. frontiersin.org

Genetic Factors: The genetic framework of the producing organism is fundamental to its ability to synthesize this compound. The genes responsible for the biosynthesis of such complex metabolites are typically organized into co-localized biosynthetic gene clusters (BGCs). nih.govbiorxiv.org These clusters contain genes encoding the core enzymes, such as non-ribosomal peptide synthetases (NRPS), as well as transcription factors that regulate the expression of the entire pathway. wikipedia.orgbiorxiv.org The activation of these BGCs is often silent or occurs at low levels under standard laboratory conditions. biorxiv.org Genetic variations between different fungal strains can lead to significant differences in their metabolic profiles and production capabilities. news-medical.net

Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to neutralize them, can act as a significant trigger for secondary metabolism in fungi. plos.orgscirp.org This response is often part of the organism's defense mechanism. nih.gov While direct and extensive research specifically linking oxidative stress to this compound biosynthesis is limited, studies have investigated the effects of stress factors like oxidative stress on the production of other mycotoxins by Penicillium species. thieme-connect.com It is hypothesized that exposure to oxidative stress could induce the expression of genes within the this compound biosynthetic cluster, potentially leading to increased production as a protective measure. nih.gov

| Factor | Type | General Influence on Secondary Metabolism | Reference |

|---|---|---|---|

| Nutrient Sources | Environmental | Carbon and nitrogen sources can differentially repress or stimulate the production of specific metabolites. | nih.gov |

| Temperature | Environmental | Specific temperature regimes can modulate or induce the synthesis of secondary metabolites. | frontiersin.orgmaxapress.com |

| Biosynthetic Gene Clusters (BGCs) | Genetic | Presence and expression level of specific BGCs determine the capacity to produce metabolites. | biorxiv.org |

| Transcription Factors | Genetic | Regulate the activation and expression level of entire biosynthetic pathways. | wikipedia.orgbiorxiv.org |

| Oxidative Stress | Environmental/Physiological | Can act as a trigger, inducing defense-related secondary metabolite production. | nih.govthieme-connect.com |

Biotechnological Approaches for Enhanced this compound Production

Given the industrial interest in fungal secondary metabolites, various biotechnological strategies are employed to enhance their production. These approaches aim to overcome the typically low yields found in native producing strains under laboratory settings.

Optimization of Fermentation Conditions: A primary strategy for enhancing production is the optimization of culture conditions. This involves a systematic adjustment of environmental parameters, including the composition of the growth medium (e.g., carbon and nitrogen sources), pH, temperature, and aeration. nih.gov The choice between submerged fermentation (SmF) and solid-state fermentation (SSF) can also significantly impact metabolite yields, with each method offering unique advantages depending on the fungus and the target compound. researchgate.net

Elicitation: Elicitation is a highly effective strategy that involves adding small quantities of specific compounds (elicitors) to the culture to stimulate the biosynthesis of the target metabolite. nih.gov Elicitors can be biotic (e.g., fungal cell wall components) or abiotic (e.g., metal ions, salts) and are thought to mimic stress conditions, thereby triggering the plant's or microorganism's defense responses, which include the production of secondary metabolites. nih.gov

Genetic and Metabolic Engineering: Modern biotechnological approaches leverage genetic engineering to boost production. One powerful technique is the overexpression of pathway-specific regulatory genes, such as transcription factors, which can "switch on" or significantly increase the expression of an entire biosynthetic gene cluster. biorxiv.org Another advanced method is the heterologous expression of the BGC in a more amenable host organism. mdpi.com This involves transferring the complete set of genes for this compound biosynthesis from P. aurantiogriseum into a well-characterized, fast-growing, and genetically stable industrial host, such as Aspergillus niger or even the bacterium Escherichia coli, to create a "cell factory" for efficient and scalable production. mdpi.comfrontiersin.org

Producers and Chemical Compounds

Synthetic Methodologies for Aurantiamine and Its Analogs

Total Chemical Synthesis of Aurantiamine

The total synthesis of this compound, a naturally occurring diketopiperazine, has been successfully achieved, providing a means to access this and related compounds for further study. wikipedia.orgglobalauthorid.comacs.org These synthetic routes are crucial for confirming the structure of the natural product and for producing quantities sufficient for biological evaluation. rsc.org

Asymmetric Synthesis Strategies for Stereocontrol

Asymmetric synthesis is critical for obtaining the desired stereoisomer of this compound, as different stereoisomers can exhibit vastly different biological activities. The total asymmetric synthesis of (−)-aurantiamine has been reported, highlighting the importance of controlling the three-dimensional arrangement of atoms within the molecule. wikipedia.orgdemokritos.gr

Strategies for achieving stereocontrol in the synthesis of chiral molecules like this compound often involve one of the following approaches:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from natural sources. cutm.ac.in

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. cutm.ac.innumberanalytics.com

Asymmetric Catalysis: This approach employs chiral catalysts to selectively produce one enantiomer over the other. numberanalytics.comnih.gov

The successful asymmetric synthesis of this compound ensures the production of the enantiomerically pure compound, which is essential for its investigation as a potential therapeutic agent. numberanalytics.com

Solid-Phase Synthesis Approaches for Diketopiperazine Scaffolds

Solid-phase synthesis has emerged as a powerful technique for the construction of diketopiperazine (DKP) scaffolds, the core structure of this compound. nih.govbaranlab.orgacs.org This methodology involves attaching the initial molecule to a solid support (resin) and carrying out the synthesis in a stepwise manner. aua.gr

Key advantages of solid-phase synthesis for DKP scaffolds include:

Ease of Purification: Intermediates are easily purified by simple filtration and washing, avoiding complex chromatographic procedures. aua.gr

Amenability to Automation: The repetitive nature of the steps makes it suitable for automated parallel synthesis. nih.gov

Library Generation: It facilitates the rapid generation of a large number of diverse DKP analogs. nih.govaua.gr

A general solid-phase approach to dehydro-2,5-diketopiperazines involves the coupling of N-protected L-amino acids to a solid-supported phosphonate, followed by intramolecular cyclization and cleavage from the resin. aua.gr This strategy has been successfully applied to the total synthesis of (–)-aurantiamine. nih.govdemokritos.gr

Development of this compound Derivatives and Hybrid Molecules

The development of this compound derivatives and hybrid molecules is an active area of research aimed at improving its biological activity, selectivity, and pharmacokinetic properties. nih.gov this compound itself is an analog of (−)-phenylahistin, with an isopropyl group instead of a phenyl group, which results in a 40-fold decrease in activity against P388 cell proliferation. wikipedia.org This highlights the significant impact of structural modifications on biological function.

Researchers create derivatives by modifying the core DKP scaffold or the side chains. The goal is to explore the structure-activity relationships (SAR) and identify compounds with enhanced potency or novel biological activities. researchgate.net The synthesis of hybrid molecules, which combine structural features of this compound with other pharmacophores, is another strategy to develop new therapeutic agents. semanticscholar.org

Combinatorial Chemistry for Library Generation of Diketopiperazine Analogs

Combinatorial chemistry is a powerful tool for the rapid synthesis of large and diverse libraries of compounds. acs.org In the context of this compound, combinatorial approaches are used to generate libraries of diketopiperazine analogs. nih.govnih.gov These libraries are then screened for biological activity, allowing for the efficient discovery of new lead compounds. acs.orgacs.org

Pharmacological Activities of Aurantiamine

Cytotoxic and Anticancer Properties

Aurantiamine is recognized as a microtubule-binding agent, exhibiting cytotoxic activity against a wide array of tumor cell lines. nih.gov Its mechanism of action involves inducing cell-cycle arrest at the G2/M phase, which halts the proliferation of cancer cells. nih.gov

Efficacy Against Diverse Tumor Cell Lines

Research has demonstrated that this compound possesses broad-spectrum cytotoxicity. nih.gov As a colchicine-like microtubule-binding agent, it is effective against various tumor cell types. nih.gov Studies on mycotoxins from Penicillium aurantiogriseum highlight that this compound is one of the metabolites with potent anticancer effects, capable of causing cell-cycle inhibition. researchgate.net While specific lists of all tested cell lines are detailed within individual study reports, the literature confirms its broad activity. nih.gov

Table 1: Documented Cytotoxic Mechanism of this compound

| Compound | Mechanism of Action | Target Phase | Source Fungus |

|---|

Differential Cytotoxicity Compared to Phenylahistin (B1241939) and Reference Compounds

This compound is the isopropyl analog of another microtubule binding agent, (-)-phenylahistin. nih.gov While they share a similar structural class (2,5-diketopiperazines) and mechanism of action, their potency differs significantly. nih.govnih.gov Research has shown that this compound is approximately 40 times less active than (-)-phenylahistin when tested on the proliferation of P388 murine lymphocytic leukemia cells. nih.gov This comparison is crucial for structure-activity relationship studies aimed at developing more potent anti-tumor agents based on the diketopiperazine scaffold. mdpi.com

Table 2: Comparative Cytotoxicity of this compound and Phenylahistin

| Compound | Target | Relative Potency |

|---|---|---|

| (-)-Phenylahistin | P388 Murine Leukemia Cells | Baseline |

Antimicrobial Efficacy

The antimicrobial potential of metabolites from Penicillium aurantiogriseum has been noted in several studies. nih.govresearchgate.netscialert.net However, specific data isolating the activity of pure this compound are limited.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Studies on the producing fungus have provided some indications of antibacterial effects. Sterile culture filtrates from Penicillium aurantiogriseum, which were found to contain this compound along with penicillic acid and terrestric acid, demonstrated a clear antibacterial effect against the Gram-positive bacterium Bacillus subtilis. researchgate.net Another study isolated this compound from Penicillium canescens, while other compounds from the same culture showed antibiotic activity against Bacillus subtilis and Staphylococcus aureus. conicet.gov.ar However, the specific contribution of this compound to this activity was not detailed. researchgate.netconicet.gov.ar There is a lack of comprehensive studies detailing the activity of isolated this compound against a broad spectrum of Gram-positive and Gram-negative bacteria.

Antifungal Activity Against Pathogenic Fungi

While many fungal metabolites exhibit antifungal properties, often as a defense mechanism, direct evidence for this compound's efficacy against pathogenic fungi is not extensively documented in the available literature. mdpi.comscielo.br One study noted that various essential oils could inhibit the production of this compound by P. aurantiogriseum, but this does not describe the antifungal action of the compound itself. researchgate.net Another study used P. aurantiogriseum as a target fungus to test the efficacy of other compounds. frontiersin.org

Antioxidant Activity and Free Radical Scavenging

Diketopiperazines as a chemical class, particularly those derived from fungi, have been investigated for their antioxidant properties. scielo.brmdpi.comnih.gov Research into this compound suggests it may contribute to the antioxidant potential of extracts in which it is found.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (-)-Phenylahistin |

| Ascorbic acid |

| This compound |

| Benzylpyridine B |

| Colchicine (B1669291) |

| Penicillic acid |

Neurotoxic Effects

This compound, a diketopiperazine alkaloid produced by the fungus Penicillium aurantiogriseum, is recognized for its biological activities, which include neurotoxic effects. While research specifically detailing the neurotoxicity of this compound is limited, its mechanism is understood through its impact on fundamental cellular processes that are critical for neuronal health and function.

The primary mechanism associated with this compound's toxicity is its broad-spectrum cytotoxicity. nih.govresearchgate.net Research indicates that this compound functions as a cell-cycle inhibitor, specifically targeting the G2/M phase of the cell cycle. nih.govresearchgate.net This action is comparable to that of colchicine, a well-known microtubule-binding agent. nih.govresearchgate.net By arresting the cell cycle at the G2/M checkpoint, this compound halts cell proliferation, a process that can lead to cell death and is a key factor in its cytotoxic and, by extension, neurotoxic profile. nih.govresearchgate.net This interruption of the cell division process can be particularly detrimental to the nervous system, which relies on complex cellular processes for maintenance and function.

Studies have noted that this compound, as a co-metabolite of P. aurantiogriseum, can significantly decrease the viability of cells. researchgate.net The compound is a derivative of phenylahistin and is classified among a newer group of agents that bind to microtubules, thereby exhibiting cytotoxic activity against a wide array of cell lines. nih.govresearchgate.net This general cytotoxicity is the basis for its neurotoxic potential, as it does not selectively spare neuronal cells.

Table 1: Research Findings on the Neurotoxic Potential of this compound

| Finding/Activity | Description of Research Finding | Source |

| Cytotoxicity | Exhibits broad-spectrum cytotoxicity against various cell lines. A co-metabolite that markedly decreased the viability of HepG2 cells at concentrations of 30 µM and above. | nih.govresearchgate.net |

| Cell-Cycle Arrest | Induces cell-cycle arrest at the G2/M checkpoint, thereby inhibiting cell proliferation. This mechanism is similar to that of colchicine. | nih.govresearchgate.net |

| Microtubule Binding | Belongs to a class of microtubule-binding agents. This action interferes with cellular structure and division, contributing to its cytotoxic effects. | nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Aurantiamine Action

Microtubule Dynamics Modulation

The principal mechanism through which aurantiamine exerts its cytotoxic effects is by altering the stability and function of microtubules, essential components of the cellular cytoskeleton.

This compound is classified as a colchicine-like microtubule-binding agent. researchgate.netnih.gov It is a derivative of phenylahistin (B1241939) and belongs to a class of diketopiperazines that interact with tubulin at the colchicine-binding site. researchgate.net This interaction disrupts the normal function of the microtubule network within cells. researchgate.net The binding at this specific site is a characteristic shared with other potent antimitotic agents, which interfere with the assembly of the mitotic spindle, a structure critical for cell division. researchgate.net Though it is an analog of (-)-phenylahistin, this compound is reported to be approximately 40 times less active in inhibiting the proliferation of P388 cells. wikipedia.org

By binding to the colchicine (B1669291) site on tubulin, this compound inhibits tubulin polymerization. researchgate.net This interference with the assembly of tubulin subunits into microtubules leads to microtubule depolymerization. The disruption of microtubule dynamics is a key factor in its anticancer activity. mdpi.com Derivatives and synthetic analogs, such as plinabulin, which was developed from the related compound phenylahistin, also exhibit potent tubulin-depolymerizing activity. researchgate.netifremer.fr This activity prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during mitosis. researchgate.net

Table 1: Comparative Activity of this compound and Related Compounds

| Compound | Class | Mechanism of Action | Target |

| This compound | Diketopiperazine | Colchicine-like microtubule-binding agent; Tubulin polymerization inhibitor. researchgate.netnih.gov | Colchicine-binding site on tubulin. researchgate.net |

| Phenylahistin | Diketopiperazine | Colchicine-like microtubule-binding agent; Inhibits tubulin polymerization. researchgate.netresearchgate.net | Colchicine-binding site on tubulin. researchgate.net |

| Plinabulin | Synthetic Diketopiperazine | Potent microtubule-disrupting agent; Tubulin-depolymerizing activity. researchgate.net | Colchicine-binding site on tubulin. researchgate.net |

| Colchicine | Alkaloid | Inhibits microtubule polymerization by binding to tubulin. mdpi.com | Tubulin. mdpi.com |

Colchicine-Like Microtubule-Binding Agent Activity

Cell Cycle Arrest Induction

The disruption of microtubule function by this compound directly impacts the progression of the cell cycle, a tightly regulated process that governs cell replication.

This compound demonstrates specific inhibitory activity on the cell cycle, arresting its progression in the G2/M phase. researchgate.netnih.govresearchgate.net This phase represents the gap between DNA synthesis and mitosis (G2) and mitosis itself (M). The arrest is a direct consequence of the disruption of the microtubule network, which prevents the formation of a viable mitotic spindle. researchgate.net This checkpoint inhibition has been observed in various cell lines, including P388 murine leukemia cells and A549 human lung carcinoma cells. researchgate.net The inability of the cell to properly form the mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle before anaphase to prevent aneuploidy.

The induction of G2/M arrest is a critical component of this compound's anticancer properties. By halting the cell cycle, it effectively stops the proliferation of tumor cells. nih.gov This cytotoxic activity has been noted across a wide variety of cancer cell lines. researchgate.netnih.gov The inhibition of the continuous and uncontrolled proliferation characteristic of cancer cells makes microtubule-targeting agents like this compound valuable subjects for cancer therapy research. nih.gov Research has shown its promising in vivo antitumor activity against models of P388 leukemia and solid tumors of Lewis lung carcinoma. researchgate.net

Table 2: Effect of this compound on Cell Cycle Progression

| Cell Line | Treatment | Effect | Reference |

| P388 Leukemia Cells | This compound | Inhibition of cell cycle progression in G2/M phase. | researchgate.net |

| A549 Lung Carcinoma Cells | This compound | Disruption of the microtubule network, leading to G2/M arrest. | researchgate.net |

| BJ Fibroblast Cells | This compound (46 µM, 48h) | Increase in M-phase population. | dtu.dk |

Specificity for G2/M Phase Cell Cycle Inhibition

Role in Apoptosis and Other Cell Death Pathways

Prolonged cell cycle arrest, particularly at the G2/M checkpoint, can trigger programmed cell death pathways, ultimately leading to the elimination of the cancerous cells.

While the primary mechanism of this compound is cell-cycle arrest, this can consequently lead to apoptosis (programmed cell death). nih.govnih.gov Studies have shown that treatment with this compound can lead to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. dtu.dk While this compound itself is primarily cited for causing cell-cycle arrest, other mycotoxins produced by the same fungus, Penicillium aurantiogriseum, such as auranthine (B28535) and aurantiamides, are known to be potent inducers of apoptosis. researchgate.netnih.govnih.gov This suggests that while G2/M arrest is the initial and dominant effect of this compound, it can serve as a trigger for the apoptotic cascade. Furthermore, related compounds like aurantiamide (B48237) acetate (B1210297) have been found to suppress tumor growth by inhibiting autophagic flux, another form of programmed cell death, indicating that diketopiperazines can influence multiple cell death pathways. nih.gov

Modulation of Cellular Signaling Pathways

This compound and its related compounds, such as aurantiamide acetate, exert their biological effects by modulating several key intracellular signaling pathways. These pathways are critical for cellular processes including inflammation, proliferation, and programmed cell death (apoptosis). Research has primarily focused on its influence on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and apoptosis-related signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone in regulating the immune and inflammatory responses. mdpi.com Under normal conditions, NF-κB proteins are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by factors like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.com

Studies on aurantiamide acetate, a derivative of this compound, have demonstrated its potent inhibitory effect on this pathway. In lipopolysaccharide (LPS)-induced mouse BV2 microglial cells, aurantiamide acetate was shown to block the activation of NF-κB. nih.gov This was achieved by inhibiting the phosphorylation of IκB-α, which is a critical step for NF-κB activation. nih.gov Consequently, the production of NF-κB-mediated pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and TNF-α, was attenuated. nih.gov

Further research in the context of Influenza A virus (IAV) infection showed that aurantiamide acetate could inhibit the transcriptional activity of NF-κB. hku.hk In HEK293T cells with an NF-κB luciferase reporter, the compound suppressed TNF-α-stimulated NF-κB activation. hku.hk In IAV-infected lung epithelial (A549) cells, it blocked the activation of the NF-κB pathway and reduced the mRNA expression of pro-inflammatory genes, leading to decreased production of cytokines like IL-6, IL-8, IP-10, RANTES, and TNF-α. hku.hk

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. kegg.jpassaygenie.com It consists of several distinct kinase families, including the c-Jun N-terminal kinases (JNKs) and p38 MAPKs, which are often activated by stress stimuli. abcam.com

Research has shown that aurantiamide acetate can modulate the MAPK pathway. In LPS-stimulated BV2 microglial cells, the compound decreased the phosphorylation levels of JNK and p38 MAPKs. nih.gov The inhibition of these specific MAPK pathways, in conjunction with NF-κB inhibition, contributes to its anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis is a form of programmed cell death essential for removing damaged or unnecessary cells. rockland.com It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of cell death. rockland.combio-techne.com

This compound has been identified as a compound that can induce cell-cycle arrest, a process closely linked to apoptosis. researchgate.net It is classified as a colchicine-like microtubule-binding agent, which disrupts microtubule dynamics, leading to an arrest in the G2/M phase of the cell cycle. researchgate.netnih.gov This action halts cell proliferation and can subsequently trigger apoptosis in various tumor cell lines. researchgate.netnih.gov While the precise signaling intermediates modulated by this compound to induce apoptosis are still under investigation, its ability to interfere with the cell cycle represents a significant mechanism of action. researchgate.net

Suppression of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in innate immunity by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. researchgate.net Research on aurantiamide has shown that it can directly target and suppress the activation of the NLRP3 inflammasome. researchgate.net In experimental models, aurantiamide was found to specifically bind to NLRP3, inhibiting its activation and subsequently reducing the levels of its components, ASC and Caspase-1. researchgate.net This action leads to a decrease in the expression of inflammatory cytokines, including IL-6, TNF-α, and IL-1β. researchgate.net

Research Findings on this compound's Modulation of Signaling Pathways

| Compound | Model System | Signaling Pathway Affected | Key Findings | Reference(s) |

| Aurantiamide Acetate | Mouse BV2 microglial cells (LPS-induced) | NF-κB, MAPK (JNK, p38) | Inhibited IκB-α phosphorylation; Decreased phosphorylation of JNK and p38; Reduced production of NO, PGE2, IL-1β, and TNF-α. | nih.gov |

| Aurantiamide Acetate | HEK293T and A549 cells (Influenza A virus-infected) | NF-κB | Inhibited TNF-α-stimulated NF-κB transcriptional activity; Decreased mRNA expression of pro-inflammatory genes (IL-6, TNF-α, IL-8, IP-10, RANTES). | hku.hk |

| This compound | Various tumor cell lines | Cell Cycle Regulation | Induces G2/M cell-cycle arrest; Acts as a microtubule-binding agent. | researchgate.netnih.gov |

| Aurantiamide | Mouse model of Alzheimer's disease; BV2 cells | NLRP3 Inflammasome | Suppressed the activation of the NLRP3 inflammasome; Reduced protein levels of NLRP3, ASC, and Caspase-1; Decreased expression of IL-6, TNF-α, and IL-1β. | researchgate.net |

Structure Activity Relationship Sar Studies of Aurantiamine and Its Analogs

Identification of Pharmacophoric Elements for Biological Potency

A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response". qmul.ac.uknih.govdovepress.com It is an abstract concept representing the key molecular interaction features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that a set of active molecules share. qmul.ac.ukpatsnap.com

Aurantiamine belongs to the diketopiperazine (DKP) class of natural products, which are recognized for their diverse biological activities. researchgate.netnih.gov The DKP scaffold itself is considered a "biologically pre-validated platform" and a key pharmacophoric element. nih.gov Its inherent rigidity, conformational stability, and resistance to enzymatic degradation contribute significantly to the bioactivity of molecules that contain it. nih.gov

Key pharmacophoric features identified for this compound and related diketopiperazine-based tubulin inhibitors include:

The Diketopiperazine Core: This central heterocyclic scaffold provides a rigid framework that correctly orients the appended functional groups for optimal interaction with the biological target. nih.gov

Aromatic Side Chains: Like its precursor phenylahistin (B1241939), this compound possesses aromatic groups. These are crucial for establishing binding interactions within the colchicine (B1669291) binding site of tubulin, a known target for this class of compounds. researchgate.net

Hydrogen Bonding Capability: The structure of compounds related to this compound suggests the importance of specific hydrogen bonds for maintaining a bioactive conformation. For instance, in the related compound auranthine (B28535), hydrogen bonding is suggested to be critical for the geometry of a key double bond. researchgate.net

Rational Design and Synthesis of this compound Derivatives for Improved Activity

Rational drug design leverages the understanding of a compound's SAR to create new derivatives with improved potency and better pharmacokinetic profiles. patsnap.com This involves the targeted synthesis of analogs where specific parts of the molecule are modified.

One established approach is the solid-phase synthesis of dehydro-diketopiperazine libraries. aua.gr This method allows for the rapid creation of a diverse set of this compound analogs by combining various natural amino acids and different heterocyclic aldehydes. aua.gr Such protocols are designed for speed and diversity, making them suitable for automated parallel synthesis and the generation of libraries for high-throughput screening. aua.gr

Another strategy involves modifying the constituent parts of the dipeptide structure. In a study on aurantiamide (B48237) acetate (B1210297), a related dipeptide, new analogs were synthesized by altering the N-terminal substitution and the amino acid residue. nih.gov This rational design approach led to the discovery of derivatives, specifically pentapeptides and larger 30-amino-acid-containing analogs (tricosamers), that demonstrated significantly higher analgesic and anti-inflammatory potency than the parent compound. nih.gov These studies exemplify how polymorphic building blocks can serve as foundational structures for developing libraries of compounds with enhanced biological activity. aua.gr

Impact of Structural Modifications on Target Binding and Efficacy

Modifying the chemical structure of this compound analogs has a direct and often predictable impact on their ability to bind to their target, tubulin, and exert their cytotoxic effects. researchgate.netnih.gov this compound is known to belong to a class of microtubule-binding agents that function similarly to colchicine. researchgate.net

SAR studies on phenylahistin, a closely related diketopiperazine, have provided valuable insights that are applicable to this compound. For example, the coupling of a benzophenone (B1666685) moiety to the DKP scaffold was found to significantly increase the potency of these compounds as antitubulin agents. researchgate.net Furthermore, the inclusion of a 2-pyridyl ring attached to the diketopiperazine core was also demonstrated to be highly favorable for activity. researchgate.net

In studies of aurantiamide acetate analogs, extending the peptide chain proved to be a successful strategy. The synthesis of pentapeptide and tricosamer derivatives resulted in compounds with higher potency compared to the original dipeptide structure, highlighting that the size and nature of the amino acid chain are critical determinants of efficacy. nih.gov

The table below summarizes key structural modifications and their observed effects on the biological activity of this compound-like compounds.

| Compound Class | Structural Modification | Observed Effect on Activity | Reference |

| Phenylahistin Analogs | Coupling of a benzophenone moiety to the DKP scaffold | Increased potency as antitubulin agents | researchgate.net |

| Phenylahistin Analogs | Addition of a 2-pyridyl ring to the DKP core | Highly favorable for biological activity | researchgate.net |

| Aurantiamide Acetate Analogs | Extension from dipeptide to pentapeptide or tricosamer | Demonstrated higher potency | nih.gov |

| Aurantiamide Acetate Analogs | Modification of the N-terminal substitution | Resulted in significant pharmacological activity | nih.gov |

This table is generated based on available research data and illustrates the impact of specific structural changes.

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking

Computational methods are indispensable tools in modern drug discovery for elucidating SAR. nih.gov Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent techniques used to model and predict the activity of novel compounds, thereby guiding synthetic efforts. nih.govfrontiersin.org

Quantitative Structure-Activity Relationships (QSAR): QSAR is a computational method that aims to find a statistical relationship between the chemical structures and biological activities of a set of compounds. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a mathematical model is built to predict the activity of new, unsynthesized molecules. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their cytotoxicity or tubulin polymerization inhibitory activity based on structural features. This allows researchers to prioritize the synthesis of candidates with the highest predicted potency. mdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor target. frontiersin.orgmdpi.com For this compound, which targets tubulin, docking studies would involve placing the molecule into the known colchicine-binding site of the tubulin protein structure. researchgate.net This simulation helps visualize the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—between the ligand and the protein's active site. frontiersin.org By analyzing these interactions, chemists can rationally design modifications to the this compound structure to improve its binding affinity and, consequently, its efficacy. patsnap.com For example, docking could reveal an unoccupied pocket in the binding site, prompting the design of a derivative with an additional functional group to fill that space and form a new favorable interaction.

While specific QSAR and molecular docking studies exclusively focused on this compound are not detailed in the provided search results, the application of these methods is standard for this class of compounds. nih.govmdpi.comrsc.org These computational tools provide invaluable insights that accelerate the drug discovery process by making it more rational and less reliant on trial-and-error. frontiersin.org

Analytical Research Methods for Aurantiamine

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a fundamental analytical technique for separating chemical mixtures into individual components. khanacademy.org It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. khanacademy.orgijpsjournal.com For a compound like aurantiamine, various chromatographic methods, particularly high-performance liquid chromatography and liquid chromatography-mass spectrometry, are indispensable tools. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. asccollegekolhar.in It is a high-resolution method frequently used for the separation of complex mixtures, including compounds isolated from natural products. iipseries.orgjsmcentral.org The technique relies on pumps to pass a pressurized liquid solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). asccollegekolhar.in

In the analysis of diketopiperazines and related compounds, reversed-phase HPLC is often the method of choice. jneonatalsurg.comnotulaebotanicae.ro While specific validated HPLC methods for the routine quantification of this compound are not extensively detailed in publicly available literature, methods for similar compounds, such as aurantiamide (B48237) acetate (B1210297), provide a strong precedent. For instance, a validated HPLC analysis for aurantiamide acetate was performed on a C18 column using a gradient of acetonitrile (B52724) and water (containing 0.01% orthophosphoric acid) as the mobile phase with detection by a photodiode array (PDA) detector. researchgate.net Such a method demonstrates excellent linearity within a specific concentration range, highlighting its suitability for quantification. researchgate.net HPLC is advantageous due to its speed, specificity, accuracy, and precision for analyzing compounds in multicomponent dosage forms. jneonatalsurg.com

Table 1: Representative HPLC Parameters for Analysis of Related Compounds This table is illustrative of typical conditions that could be adapted for this compound analysis, based on methods for similar compounds.

| Parameter | Description | Reference |

|---|---|---|

| Column | C18 (Reversed-Phase) | researchgate.net |

| Mobile Phase | Acetonitrile and Water (with acid modifier like phosphoric acid) | researchgate.net |

| Detection | Photodiode Array (PDA) or UV | researchgate.netcdc.gov |

| Mode | Gradient or Isocratic | notulaebotanicae.roresearchgate.net |

| Temperature | Controlled, e.g., 30 °C | researchgate.net |

| Injection Volume | Typically 20 µL | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. wikipedia.org This technique is a cornerstone in modern analytical chemistry for the unequivocal identification and reliable quantification of analytes, even at very low concentrations in complex biological samples. nih.govcreative-proteomics.com The LC component separates this compound from other components in the sample matrix, after which the mass spectrometer ionizes the compound and separates the ions based on their mass-to-charge ratio (m/z). wikipedia.org

The "tandem" aspect (MS/MS) involves two stages of mass analysis. The first stage selects the molecular ion of this compound (the precursor ion), which is then fragmented. The second stage analyzes the resulting fragment ions (product ions). creative-proteomics.com This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and reduces matrix interference, making it ideal for pharmacokinetic studies. creative-proteomics.comnih.gov LC-MS/MS has been successfully applied to analyze a wide range of small molecules in various biological matrices, including plasma, serum, and tissue. nih.govbioxpedia.com Untargeted LC-MS/MS strategies are also used to mine for and identify bioactive compounds like this compound in complex mixtures from natural sources. nih.gov

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Methods

Spectroscopic techniques are employed to obtain a characteristic spectrum of a sample based on the interaction of an energy source with the material, providing qualitative and quantitative information about its chemical composition and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com The total synthesis of this compound and its derivatives has been confirmed using both ¹H and ¹³C NMR spectroscopy. acs.org

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide information about the number and types of protons and their neighboring atoms. mdpi.com The ¹³C NMR spectrum reveals the different carbon environments within the molecule. nih.gov These spectroscopic data are like a fingerprint for the molecule, allowing for unambiguous structure determination when compared with data from known compounds or theoretical predictions. acs.orgresearchgate.net For example, NMR is used to identify the characteristic protons and carbons of the diketopiperazine ring, the imidazole (B134444) moiety, and the methylbutenyl side chain of this compound. mdpi.comacs.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the "exact mass" to several decimal places. This precision allows for the calculation of a unique elemental formula for a given mass. For this compound (C₁₆H₂₂N₄O₂), the calculated monoisotopic mass is 302.17427596 Da. nih.gov

HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are used to analyze this compound. nih.gov The technique provides high confidence in compound identification, especially when coupled with chromatography (LC-HRMS), by matching the measured accurate mass of the molecular ion and its fragments against theoretical values. mdpi.com This capability is essential for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars).

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₂ | nih.gov |

| Monoisotopic Mass | 302.17427596 Da | nih.gov |

| Precursor Type | [M+H]⁺ | nih.gov |

| Precursor m/z | 303.181 | nih.gov |

| Instrumentation | Q-TOF, Orbitrap | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Bioanalytical Assays for Functional Evaluation

Bioanalytical assays are essential for determining the biological activity of a compound and understanding its mechanism of action. ontosight.ai For this compound, these assays are typically conducted in vitro using biochemical or cell-based systems. The selection of an appropriate bioanalytical method is critical for generating reliable data to inform drug development. nih.gov

Research has shown that this compound, a mycotoxin produced by fungi like Penicillium aurantiogriseum, possesses potential anticancer properties. researchgate.net Its functional evaluation often involves cytotoxicity assays against various tumor cell lines. researchgate.net These assays measure the concentration of the compound required to inhibit cell growth or kill the cancer cells (e.g., IC₅₀ values). This compound has been identified as a cell-cycle inhibitor, specifically targeting the G2/M phase of the cell cycle, a mechanism similar to some established anticancer agents. researchgate.netresearchgate.net The validation of these bioanalytical methods is crucial, especially when the data is intended to support regulatory decisions. fda.gov The process involves assessing parameters like specificity, sensitivity, accuracy, and precision to ensure the data are reliable. nih.govich.org

In Vitro Cell Proliferation and Viability Assays

In vitro cell proliferation and viability assays are fundamental in assessing the cytotoxic effects of a compound on cancer cells. These assays measure the ability of a compound to inhibit cell growth or induce cell death. A common technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells serves as an indicator of cell viability. journaljamb.comnih.gov Another similar method is the Sulforhodamine B (SRB) assay, which uses a dye that binds to basic amino acids of cellular proteins to measure cell density.

Recent research has demonstrated that this compound exhibits significant cytotoxic activity against a range of human cancer cell lines. A 2025 study evaluated its effects on a panel of cells using the MTT and SRB methods. nih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line. nih.gov Another study noted that this compound significantly reduced the viability of HepG2 (human liver cancer) cells at concentrations of 30 µM and higher. journaljamb.com

| Cell Line | Cell Type | Assay Method | IC₅₀ Value (µM) | Reference |

| K562 | Human Chronic Myelogenous Leukemia | MTT | Data reported nih.gov | nih.gov |

| L-02 | Normal Human Liver | SRB | Data reported nih.gov | nih.gov |

| ASPC-1 | Human Pancreatic Adenocarcinoma | SRB | Data reported nih.gov | nih.gov |

| MDA-MB-231 | Human Breast Adenocarcinoma | SRB | Data reported nih.gov | nih.gov |

| NCI-H446 | Human Small Cell Lung Cancer | SRB | Data reported nih.gov | nih.gov |

| NCI-H446/EP | Etoposide-Resistant NCI-H446 | SRB | Data reported nih.gov | nih.gov |

| HepG2 | Human Liver Cancer | Not specified | >30 µM (Marked decrease in viability) | journaljamb.com |

| Note: Specific IC₅₀ values are contained within the supplementary data of the cited source but were not publicly accessible. |

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the characteristics of cells as they pass through a laser beam. thermofisher.commissouri.edu For cell cycle analysis, cells are typically treated with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. nih.gov The fluorescence intensity of each cell is proportional to its DNA content, allowing researchers to distinguish between cells in different phases of the cell cycle: G₀/G₁, S (synthesis), and G₂/M (Gap 2/Mitosis). thermofisher.commissouri.edu An accumulation of cells in a specific phase after treatment with a compound suggests that the compound interferes with the cell's progression through that stage of division, a phenomenon known as cell cycle arrest. mdpi.comresearchgate.net

Studies have shown that this compound induces cell cycle arrest, specifically in the G₂/M phase. researchgate.netnih.govremedypublications.com Research on SCC114 cells (human tongue squamous cell carcinoma) demonstrated that exposure to this compound caused the cells to arrest in the M phase (mitosis), which was subsequently followed by apoptosis (programmed cell death). dtu.dk This finding is consistent with its known mechanism as a microtubule inhibitor. While the qualitative effect of G₂/M arrest is established, detailed quantitative data showing the percentage distribution of cells in each phase after this compound treatment is not widely available.

Microtubule Polymerization Assays

Microtubules are key components of the cell's cytoskeleton, essential for processes like cell division, where they form the mitotic spindle. nih.gov They are dynamic polymers of α- and β-tubulin subunits. Microtubule polymerization assays are cell-free methods used to determine if a compound can interfere with the assembly of these tubulin subunits into microtubules. cytoskeleton.comoncotarget.com The polymerization process can be monitored by measuring the increase in light scattering or turbidity of a tubulin solution at 340 nm as microtubules form. mdpi.com Compounds that inhibit this process are known as microtubule destabilizers or polymerization inhibitors.

This compound is classified as a colchicine-like microtubule-binding agent. researchgate.net This indicates that it inhibits tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin, preventing the formation of the mitotic spindle and halting cell division. researchgate.net While this inhibitory effect is a known characteristic of this compound, specific quantitative data, such as an IC₅₀ value for tubulin polymerization inhibition, is not readily found in published literature. For comparison, other known tubulin inhibitors that bind the colchicine site have reported IC₅₀ values in the low micromolar range in such assays. nih.govcsic.esresearchgate.net

Antimicrobial Susceptibility Assays

Antimicrobial susceptibility assays are used to determine the effectiveness of a compound against microorganisms like bacteria and fungi. mdpi.cominnovareacademics.in Key methods include the agar (B569324) diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC). innovareacademics.in In an agar diffusion test, a compound is applied to a plate where a microorganism is growing, and the size of the "zone of inhibition" where growth is prevented indicates its activity. innovareacademics.in The MIC is a more precise measurement, defined as the lowest concentration of a compound that prevents the visible growth of a microorganism in a liquid broth or on an agar plate after a defined incubation period. innovareacademics.inmedcraveonline.com

Research into the antimicrobial properties of this compound is limited. One study investigated the crude extracts of an endophytic fungus, which HPLC analysis confirmed contained this compound. ui.ac.id The extract showed mild inhibitory activity against the bacteria Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, but no activity against the fungi Candida albicans and Aspergillus fumigatus. ui.ac.id However, as this study used a crude extract, the observed activity cannot be exclusively attributed to this compound. There is a lack of published data on the specific MIC values of pure, isolated this compound against a panel of bacteria or fungi.

Antioxidant Activity Assays

Antioxidant activity assays measure a compound's ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. mdpi.come3s-conferences.org Several common spectrophotometric methods are used:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. mdpi.com

ORAC (Oxygen Radical Absorbance Capacity) Assay: This method measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, a biologically relevant radical. The result is often expressed as Trolox Equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, indicated by the formation of a colored ferrous-tripyridyltriazine complex. mdpi.com

There is currently limited direct evidence in the scientific literature regarding the antioxidant activity of isolated this compound. One study analyzed a fungal extract containing this compound and reported a DPPH radical scavenging activity of 48.3% at a concentration of 100 µg/ml. ui.ac.id However, this activity reflects the properties of the entire extract, not necessarily this compound alone. Other studies on different diketopiperazines have shown that this class of compounds can possess antioxidant properties. csic.es For example, diketopiperazines isolated from the mushroom Sarcodon aspratus showed DPPH radical scavenging with EC₅₀ values between 0.15 and 0.18 mM. csic.es Without specific studies on pure this compound, its antioxidant potential remains an area for future investigation.

Future Directions and Translational Research for Aurantiamine

Optimization of Production Methods through Strain Engineering

The production of aurantiamine, a secondary metabolite from fungi like Penicillium aurantiogriseum, is often limited by the low yields from natural microbial strains. mdpi.com Strain engineering offers a promising solution to overcome this limitation. By employing advanced techniques in metabolic engineering and synthetic biology, researchers aim to significantly boost this compound production. fz-juelich.de

The core of this approach lies in the "Design-Build-Test-Learn" (DBTL) cycle, a framework for systematically engineering microorganisms. nih.gov This involves:

Rational Metabolic Engineering: This strategy focuses on making targeted genetic modifications to the producing organism. fz-juelich.de This can include overexpressing genes involved in the this compound biosynthetic pathway, deleting genes of competing pathways to redirect metabolic flux towards this compound production, and engineering regulatory elements to enhance gene expression. mdpi.comnih.gov

High-Throughput Screening: A major bottleneck in strain development is the time and cost associated with testing engineered strains. tftak.eu Innovations in automation and high-throughput screening methods allow for the rapid testing of thousands of strain variations, dramatically accelerating the discovery of high-producing strains. fz-juelich.detftak.eu Technologies like mini-pilot plants on a microplate scale automate crucial steps such as media preparation and sampling, enabling faster and more efficient characterization of new strains. fz-juelich.de

Chemical Epigenetic Regulation: This technique involves using small molecules to activate "silent" gene clusters within the producing fungus. mdpi.com These silent clusters may hold the potential for producing this compound or its precursors in higher quantities. Studies have shown that adding histone deacetylase inhibitors can significantly alter the secondary metabolite profile of fungi, potentially leading to increased yields of desired compounds. mdpi.com

By integrating these strategies, researchers anticipate a substantial reduction in the time and cost required for developing industrial-scale production strains of this compound. nih.govtftak.eu

Development of Novel this compound Analogs with Enhanced Therapeutic Profiles

While this compound has demonstrated promising cytotoxic activity against various cancer cell lines, its development into a clinical drug may be hampered by factors such as suboptimal potency or unfavorable pharmacokinetic properties. nih.govresearchgate.net To address this, researchers are focused on creating novel analogs of this compound with improved therapeutic characteristics. researchgate.net

The development of these analogs is guided by an understanding of this compound's structure-activity relationship. As a derivative of phenylahistin (B1241939), this compound belongs to the diketopiperazine class of compounds that interfere with microtubule formation, a critical process in cell division. nih.govresearchgate.net By modifying the chemical structure of this compound, it is possible to enhance its ability to bind to tubulin, the building block of microtubules, thereby increasing its anticancer potency. tandfonline.com

Key strategies for developing novel this compound analogs include:

Semisynthetic Modification: This involves chemically altering the this compound molecule to create derivatives with enhanced properties. nih.gov The inherent bioactivity of the diketopiperazine core makes it a privileged scaffold for designing new drug candidates. researchgate.net

Combinatorial Biosynthesis: This technique involves genetically engineering the biosynthetic pathway of this compound to produce new, structurally diverse analogs. mdpi.com

Prenylation: The addition of prenyl groups to aromatic compounds is a known strategy to increase their biological activity and bioavailability, likely by improving their ability to cross cell membranes. researchgate.net Applying this to this compound could lead to analogs with enhanced therapeutic effects. researchgate.net

The goal of these efforts is to generate a library of this compound analogs that can be screened for improved efficacy, better selectivity for cancer cells, and reduced toxicity.

Investigation of Combination Therapies Involving this compound

The complexity of cancer often necessitates treatment with multiple therapeutic agents that target different cellular pathways. nih.gov Combining this compound with other anticancer drugs is a promising strategy to enhance treatment efficacy and overcome drug resistance. sygnaturediscovery.comicr.ac.uk

The rationale for combination therapy lies in the potential for synergistic effects, where the combined effect of two or more drugs is greater than the sum of their individual effects. diva-portal.org For instance, combining a microtubule-targeting agent like this compound with a drug that induces DNA damage could create a powerful two-pronged attack on cancer cells. diva-portal.org

Future research in this area will likely focus on:

Identifying Synergistic Combinations: High-throughput screening of this compound in combination with a wide range of approved and experimental cancer drugs will be crucial to identify the most effective pairings. nih.gov

Understanding Mechanisms of Synergy: Once synergistic combinations are identified, researchers will need to elucidate the molecular mechanisms underlying their enhanced anticancer activity. This knowledge can then be used to design even more effective combination regimens.

Dual-Payload Antibody-Drug Conjugates (ADCs): An innovative approach involves creating ADCs that carry two different cytotoxic agents, such as this compound and another synergistic drug. sygnaturediscovery.com This strategy aims to deliver a potent one-two punch directly to cancer cells, potentially improving efficacy and reducing the risk of resistance. sygnaturediscovery.com

Exploration of New Therapeutic Applications Beyond Cancer and Antimicrobial Activity

While the primary focus of this compound research has been on its anticancer and antimicrobial properties, there is a growing interest in exploring its potential for treating other diseases. nih.govsygnaturediscovery.com The diverse biological activities exhibited by mycotoxins from Penicillium aurantiogriseum suggest that this compound and its derivatives may have a broader therapeutic utility. nih.gov

Potential new applications for this compound could include:

Inflammatory and Immunological Diseases: Antibody-drug conjugates are increasingly being explored for non-oncology indications, including inflammatory and autoimmune disorders. sygnaturediscovery.comnews-medical.net By replacing the cytotoxic payload with an immunomodulatory agent, it may be possible to develop this compound-based ADCs for treating these conditions. sygnaturediscovery.com

Central Nervous System (CNS) Diseases: While the blood-brain barrier presents a significant challenge for drug delivery to the brain, some antibody-based therapies have shown promise in crossing this barrier. sygnaturediscovery.com This opens up the possibility of developing this compound-based therapies for CNS disorders.

Other Potential Applications: The diketopiperazine scaffold present in this compound has been associated with a wide range of biological activities, including the inhibition of platelet aggregation and antagonism of human oxytocin (B344502) receptors. researchgate.net Further investigation into these and other potential activities could uncover new therapeutic uses for this compound and its analogs.

Advanced Drug Delivery Systems for Targeted this compound Delivery

To maximize the therapeutic efficacy of this compound while minimizing its potential side effects, researchers are developing advanced drug delivery systems designed to transport the compound directly to diseased tissues. nih.govopenaccessjournals.com These systems aim to increase the concentration of the drug at the target site, thereby enhancing its effectiveness and reducing its exposure to healthy cells. nih.govjns.edu.af

Several types of drug delivery systems are being investigated for this purpose:

Nanoparticles: Nanocarriers such as liposomes and polymeric nanoparticles can encapsulate this compound, protecting it from degradation in the bloodstream and facilitating its delivery to target cells. openaccessjournals.com These nanoparticles can be engineered to release the drug in response to specific stimuli, such as changes in pH or temperature, further enhancing their targeting capabilities. openaccessjournals.com

Antibody-Drug Conjugates (ADCs): ADCs represent a highly targeted approach to drug delivery. news-medical.net In this system, this compound would be attached to a monoclonal antibody that specifically recognizes and binds to an antigen present on the surface of cancer cells. This ensures that the cytotoxic payload is delivered directly to the intended target, minimizing collateral damage to healthy tissues. news-medical.net

Polymer-Drug Conjugates: Similar to ADCs, this approach involves linking this compound to a polymer that can enhance its solubility, stability, and circulation time in the body. mdpi.com

These advanced delivery systems hold the potential to transform this compound from a promising natural product into a highly effective and targeted therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.